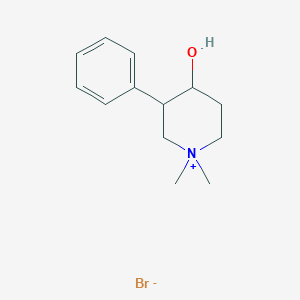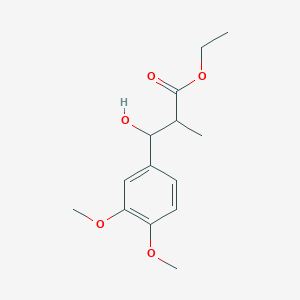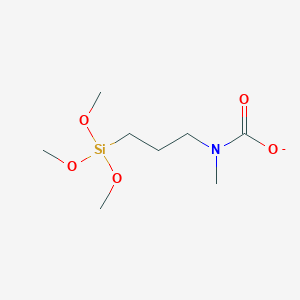
2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile is an organic compound with a complex structure that includes dichlorophenyl, ethoxy, oxo, and butanenitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent functional group transformations . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield . Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, is becoming increasingly important in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .
Applications De Recherche Scientifique
2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dichlorophenyl)hydrazinecarboxylate: Known for its catalytic properties in Mitsunobu reactions.
3,4-Dichlorophenylacetic acid: Used in the synthesis of various organic compounds and has applications in medicinal chemistry.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: An herbicide that inhibits photosynthesis by blocking electron flow in photosystem II.
Uniqueness
2-(3,4-Dichlorophenyl)-4-ethoxy-3-oxobutanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
20535-57-3 |
|---|---|
Formule moléculaire |
C12H11Cl2NO2 |
Poids moléculaire |
272.12 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-4-ethoxy-3-oxobutanenitrile |
InChI |
InChI=1S/C12H11Cl2NO2/c1-2-17-7-12(16)9(6-15)8-3-4-10(13)11(14)5-8/h3-5,9H,2,7H2,1H3 |
Clé InChI |
HSACGLUVQLFTCA-UHFFFAOYSA-N |
SMILES canonique |
CCOCC(=O)C(C#N)C1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)


![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)

![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)

![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)

![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)


